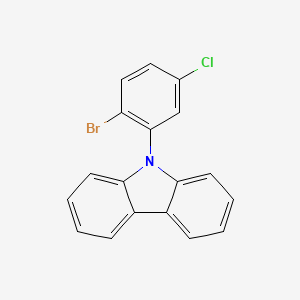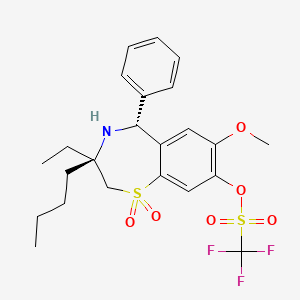
9-(2'-Deoxy-2'-fluoro-b-D-ribofuranosyl)-2-fluoroadenine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(2’-Deoxy-2’-fluoro-b-D-ribofuranosyl)-2-fluoroadenine: is a synthetic nucleoside analog that has garnered significant attention in the fields of medicinal chemistry and virology. This compound is known for its potent antiviral properties, making it a valuable tool in the development of antiviral therapies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2’-Deoxy-2’-fluoro-b-D-ribofuranosyl)-2-fluoroadenine typically involves the fluorination of a deoxyribose sugar followed by the coupling of the fluorinated sugar with adenine. The reaction conditions often require the use of strong bases and fluorinating agents to achieve the desired substitution on the sugar moiety.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple purification steps such as crystallization and chromatography to isolate the desired product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the adenine moiety.
Reduction: Reduction reactions can occur at the fluorinated sugar, altering its chemical properties.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized nucleosides.
科学的研究の応用
Chemistry: In chemistry, 9-(2’-Deoxy-2’-fluoro-b-D-ribofuranosyl)-2-fluoroadenine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is used to study the mechanisms of viral replication and to develop antiviral drugs. Its ability to inhibit viral enzymes makes it a valuable tool in virology.
Medicine: In medicine, 9-(2’-Deoxy-2’-fluoro-b-D-ribofuranosyl)-2-fluoroadenine is being investigated for its potential to treat viral infections such as herpes and hepatitis. Its antiviral properties make it a promising candidate for drug development.
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new antiviral therapies. Its high potency and specificity make it an ideal candidate for inclusion in antiviral drug formulations.
作用機序
The mechanism of action of 9-(2’-Deoxy-2’-fluoro-b-D-ribofuranosyl)-2-fluoroadenine involves the inhibition of viral DNA polymerase. By incorporating into the viral DNA, the compound causes premature termination of the DNA chain, effectively halting viral replication. This selective inhibition of viral enzymes makes it a potent antiviral agent.
類似化合物との比較
6-Chloro-9-(2’-deoxy-2’-fluoro-b-D-ribofuranosyl)purine: This compound is also a nucleoside analog with antiviral properties.
9-(2’-Deoxy-2’-fluoro-b-D-ribofuranosyl)-isoguanine: Another nucleoside analog with similar antiviral activity.
Uniqueness: What sets 9-(2’-Deoxy-2’-fluoro-b-D-ribofuranosyl)-2-fluoroadenine apart is its dual fluorination, which enhances its stability and potency. The presence of fluorine atoms increases the compound’s resistance to enzymatic degradation, making it more effective in inhibiting viral replication.
特性
分子式 |
C10H11F2N5O3 |
|---|---|
分子量 |
287.22 g/mol |
IUPAC名 |
(2R,3R,4R,5R)-5-(6-amino-2-fluoropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H11F2N5O3/c11-4-6(19)3(1-18)20-9(4)17-2-14-5-7(13)15-10(12)16-8(5)17/h2-4,6,9,18-19H,1H2,(H2,13,15,16)/t3-,4-,6-,9-/m1/s1 |
InChIキー |
OOSVZNYQTCFEON-DXTOWSMRSA-N |
異性体SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)F)F)N |
正規SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-[[(1R)-3-methyl-1-[4-[(1R)-3-methyl-1-[[2-oxo-1-phenyl-2-(pyrazine-2-carbonylamino)ethyl]amino]butyl]-6-[3-methyl-1-[[2-oxo-1-phenyl-2-(pyrazine-2-carbonylamino)ethyl]amino]butyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]butyl]amino]-2-phenylacetyl]pyrazine-2-carboxamide](/img/structure/B11830241.png)



![(3aR,6S,8aR)-6-(4-bromophenyl)-2-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B11830263.png)
![2(3H)-Furanone, 5-[(1R,3S)-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(phenylmethyl)amino]pentyl]dihydro-3-(1-methylethyl)-, (3S,5S)-](/img/structure/B11830269.png)


![1-[4-[4-[2-[2-[2-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutoxy]-5-methoxy-2-nitrophenyl]ethyl N-(3-azidopropyl)carbamate](/img/structure/B11830298.png)
![Cyclopentanecarbonitrile, 3-(1H-indol-3-yl)-1-[(trimethylsilyl)oxy]-](/img/structure/B11830303.png)


![N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-(phenylmethyl)sulfamide](/img/structure/B11830311.png)
![9H-Purin-2-amine, 6-chloro-9-[2-(1,3-dioxan-5-yl)ethyl]-](/img/structure/B11830316.png)
